![molecular formula C16H16F3NO2S2 B2709869 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396863-18-5](/img/structure/B2709869.png)
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H16F3NO2S2 and its molecular weight is 375.42. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Chemical Properties
Structural Analysis of Derivatives : A study on nimesulide triazole derivatives, which share a similar sulfonamide functional group, demonstrated the effect of substitution on their supramolecular assembly. The analysis of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots revealed insights into the hydrogen bonding and molecular geometry of these compounds, potentially offering parallels in understanding the structural aspects of the requested compound (Dey et al., 2015).
Proton-Donating Ability and Conformations : Research on trifluoro-N-(2-phenylacetyl)methanesulfonamide highlighted its proton-donating capabilities and conformational preferences, which are crucial for understanding the chemical behavior and interaction potentials of sulfonamide derivatives in various environments (Oznobikhina et al., 2009).
Self-Association and Hydrogen Bonding : Investigations into trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide revealed its tendencies for self-association and specific hydrogen bond formations. These studies provide valuable insights into how similar compounds may interact in solution and solid states, contributing to the understanding of their potential applications (Sterkhova et al., 2014).
Chemical Reactions and Synthetic Approaches
Cascade Reactions and Synthetic Potential : Research on methyl trifluoropyruvate sulfonylimines showcased cascade rearrangements with terminal alkynes, highlighting the synthetic utility of such compounds in generating complex molecular structures. This underscores the potential of the compound for participating in or inspiring novel synthetic pathways (Kul'yanova et al., 2001).
Nucleophilic Substitutions and Chemical Reactivity : A study on 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide demonstrated its reactivity with carbanions to give products through vicarious nucleophilic substitution. This example illustrates the chemical versatility and reactivity of sulfonamide derivatives, potentially relevant to the compound (Lemek et al., 2008).
properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S2/c17-16(18,19)13-5-3-12(4-6-13)10-24(21,22)20-11-15(7-8-15)14-2-1-9-23-14/h1-6,9,20H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRMEYBOHUJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide |
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